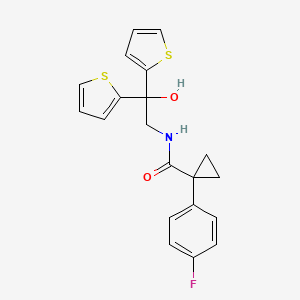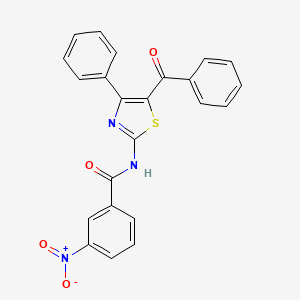
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide, also known as BPTN, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPTN belongs to the class of thiazole derivatives, which have been found to exhibit a wide range of biological activities.
Scientific Research Applications
Synthesis and Structural Analysis
Regioselective and Stereospecific Synthesis : N-acyl-2-benzoyl-3-phenylaziridines, closely related to the compound , are isomerized to N-(E) and N-[(Z)-1-oxo-1-aryl-3-phenylprop-2-en-2-yl]-4-benzamide in the presence of diethyl thiourea. The structure of similar compounds is confirmed by X-ray diffraction studies, which supports a proposed mechanism for regiospecific rearrangement (Samimi & Yamin, 2014).
Crystal Structure and NMR Assignments : The stereochemistry of N-((Z)-1-oxo-1-phenyl-3-(4-chlorophenyl)prop-2-en-2-yl)-4-nitrobenzamide, another closely related compound, has been confirmed through single crystal X-ray diffraction and NMR studies. Such research aids in understanding the structural nuances of similar benzamide derivatives (Samimi, 2016).
Anticancer Research
- Synthesis and Anticancer Evaluation : A series of substituted benzamides, including those structurally similar to the compound , were synthesized and evaluated for their anticancer activity against various cancer cell lines. These compounds exhibited moderate to excellent anticancer activity, suggesting potential applications in cancer therapeutics (Ravinaik et al., 2021).
Antimicrobial Studies
- Antimicrobial Activity : Synthesized benzamides containing thiazole and thiazolidine, with structural similarities to the compound , showed promising antimicrobial activity against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Desai et al., 2013).
Development of Quality Control Methods
- Quality Control in Anticonvulsants : In research focusing on potential anticonvulsants, derivatives of 1,3,4-thiadiazole, structurally related to the compound , have been identified as promising. Methods of identification, impurity determination, and quantitative determination have been developed, which are crucial for standardizing such substances (Sych et al., 2018).
properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O4S/c27-20(16-10-5-2-6-11-16)21-19(15-8-3-1-4-9-15)24-23(31-21)25-22(28)17-12-7-13-18(14-17)26(29)30/h1-14H,(H,24,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRXOSGEZTYRTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Acetamido-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2404671.png)
![Ethyl (Z)-2-cyano-3-[4-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]phenyl]prop-2-enoate](/img/structure/B2404673.png)
![N-cyclohexyl-1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2404674.png)
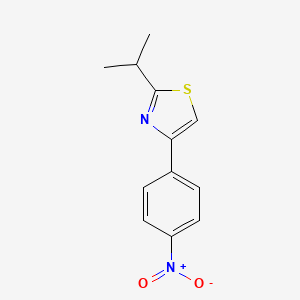
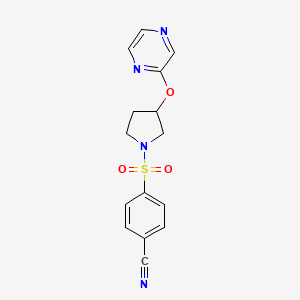
![3,4,5-triethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2404679.png)
![(2E)-2-[(4-fluoroanilino)methylidene]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2404680.png)
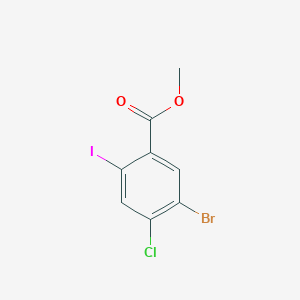
![5-oxo-N-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide](/img/structure/B2404683.png)
![(E)-2-cyano-N-cyclohexyl-3-[4-[2-(2,6-dichloroanilino)-2-oxoethoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2404684.png)
![1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2404686.png)
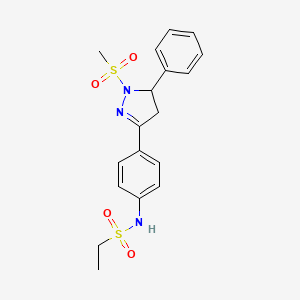
![3-(1-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methoxypropyl)propanamide](/img/structure/B2404689.png)
